2-(2-Bromoethyl)quinoline
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Overview
Description
2-(2-Bromoethyl)quinoline is an organic compound with the molecular formula C11H10BrN. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromoethyl group at the second position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)quinoline typically involves the bromination of 2-ethylquinoline. One common method is the reaction of 2-ethylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azidoquinoline, thioquinoline, and alkoxyquinoline derivatives.
Oxidation: Products include quinoline carboxylic acids and quinoline ketones.
Reduction: Products include ethylquinoline and other reduced quinoline derivatives.
Scientific Research Applications
2-(2-Bromoethyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)quinoline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of active metabolites that exert biological effects. The quinoline ring system is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Bromoquinoline: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-(2-Chloroethyl)quinoline: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and biological activity.
2-Ethylquinoline: Lacks the bromo group, making it less versatile in chemical reactions
Uniqueness: 2-(2-Bromoethyl)quinoline is unique due to the presence of both the bromo and ethyl groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of various quinoline derivatives and enhances its potential for biological activity .
Properties
IUPAC Name |
2-(2-bromoethyl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIXGWEPBUFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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